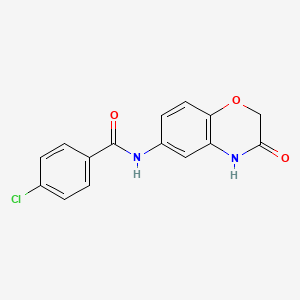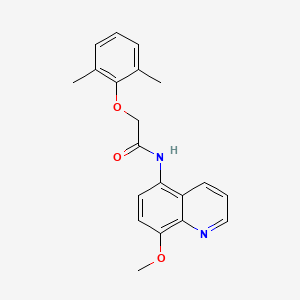![molecular formula C24H32N2O3S B11338833 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11338833.png)
1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamide formation. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
- 1-[(2-chlorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
- 1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
Uniqueness: 1-[(2-methylbenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the benzyl and phenyl rings can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C24H32N2O3S |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1-[(2-methylphenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H32N2O3S/c1-17(2)22-11-7-9-19(4)23(22)25-24(27)20-12-14-26(15-13-20)30(28,29)16-21-10-6-5-8-18(21)3/h5-11,17,20H,12-16H2,1-4H3,(H,25,27) |
Clé InChI |
YRDPTAJLMABPNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B11338767.png)
![N-(3-acetylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338770.png)
![2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11338775.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11338779.png)
![3-(4-fluorophenyl)-5-methyl-N-pentyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338783.png)

![2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11338794.png)
![3-(4-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11338807.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11338812.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11338819.png)
![benzyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11338826.png)
![3,5-dimethyl-2-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11338836.png)
![3,5-dimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338844.png)
